Methyl 3-(chlorosulfonyl)-5-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSURKZSHUELGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155909-75-3 | |
| Record name | methyl 3-(chlorosulfonyl)-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. It can be used to introduce fluorine atoms into molecules, which is valuable in pharmaceutical research.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)-5-fluorobenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Chlorosulfonyl Group (ClSO₂): Present in all analogs, this group confers high electrophilicity, enabling nucleophilic substitution reactions. Its position (3 or 5) influences regioselectivity in downstream reactions. Fluorine vs. Chlorine: Fluorine at position 5 (in the parent compound) enhances electron-withdrawing effects and metabolic stability compared to chlorine-substituted analogs (e.g., Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate) .
Biological Activity
Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is a synthetic organic compound notable for its unique combination of functional groups, including a chlorosulfonyl moiety and a fluorinated benzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.65 g/mol. The presence of both chlorine and fluorine atoms, alongside the sulfonyl group, enhances the compound's reactivity and potential biological activity.
This compound likely acts through several biochemical pathways:
- Electrophilic Reactivity : The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction may lead to modifications in proteins and enzymes, potentially altering their function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also exhibit inhibitory effects on specific targets within metabolic pathways.
- Impact on Cellular Processes : The compound may interfere with cellular signaling pathways, leading to changes in cell proliferation and apoptosis.
Anticancer Activity
Fluorinated compounds are frequently investigated for their anticancer properties due to their ability to disrupt cellular processes involved in tumor growth. Preliminary studies suggest that this compound may possess similar properties, although detailed investigations are still needed.
Case Studies
- In Vitro Studies : A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar functional groups exhibited IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines . This implies that this compound could be explored further for its anticancer potential.
- Enzyme Inhibition : Another study highlighted the role of chlorosulfonyl compounds in inhibiting specific enzymes linked to cancer progression. The mechanism involved covalent modification of active site residues, leading to reduced enzyme activity . This finding suggests that this compound could similarly target key enzymes in metabolic pathways.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potential | Promising | Possible |
| Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | Confirmed | Significant | Observed |
| Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate | Limited | Investigated | Yes |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-(chlorosulfonyl)-5-fluorobenzoate generally follows the chlorosulfonation of methyl 5-fluorobenzoate or related precursors. Key features of the synthetic strategy include:
- Starting Material: Methyl 5-fluorobenzoate or 3-fluoro-substituted methyl benzoates.
- Chlorosulfonating Agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly employed to introduce the chlorosulfonyl (-SO2Cl) group.
- Reaction Conditions: The reaction is typically conducted at low to moderate temperatures (0–50 °C) to control regioselectivity and minimize side reactions such as hydrolysis or over-chlorosulfonation.
- Solvent: Often carried out in neat chlorosulfonic acid or in an inert solvent such as dichloromethane or chloroform to moderate reaction rates.
- Work-up: Quenching with ice or water, followed by extraction and purification steps including recrystallization or chromatography.
This approach is consistent with known chlorosulfonation chemistry for aromatic esters, where the electrophilic sulfonyl chloride group is introduced ortho or meta to existing substituents depending on directing effects.
Detailed Preparation Protocol (Based on Analogous Compounds)
While direct literature on this compound is limited, closely related compounds such as methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate have been synthesized with analogous methods, providing a reliable template:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Methyl 5-fluorobenzoate + chlorosulfonic acid | Slow addition of chlorosulfonic acid to methyl 5-fluorobenzoate at 0–5 °C under stirring to control exotherm and regioselectivity. |
| 2 | Stirring at 20–40 °C for 2–4 hours | Allows completion of chlorosulfonation; monitored by TLC or HPLC. |
| 3 | Quenching with ice-water | Carefully to hydrolyze excess chlorosulfonic acid and precipitate product. |
| 4 | Extraction with chloroform or dichloromethane | Organic phase separated, washed with water to remove acid residues. |
| 5 | Drying over anhydrous calcium chloride or magnesium sulfate | Removes trace water. |
| 6 | Concentration under reduced pressure | Yields crude this compound. |
| 7 | Purification by recrystallization from ethanol or hexane | Provides pure white crystalline product with melting point ~165 °C (analogous compounds). |
This method mirrors the procedure reported for methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate and related aromatic sulfonyl chlorides, emphasizing controlled chlorosulfonation and careful purification to maintain the integrity of the chlorosulfonyl group.
Research Findings and Analytical Data
- Yield: Typical isolated yields range from 45% to 60% depending on reaction scale and purification efficiency.
- Melting Point: Analogous compounds show melting points around 160–170 °C, consistent with crystalline sulfonyl chlorides.
- NMR Characterization:
- ¹H NMR: Aromatic protons shifted downfield due to electron-withdrawing fluorine and sulfonyl chloride groups; methyl ester protons appear as singlets near δ 3.9 ppm.
- ¹³C NMR: Signals corresponding to ester carbonyl (~165–170 ppm), aromatic carbons influenced by fluorine substitution, and sulfonyl-bearing carbons.
- IR Spectroscopy: Strong S=O stretching bands around 1350–1200 cm⁻¹ and ester C=O stretch near 1720 cm⁻¹ confirm functional groups.
- Mass Spectrometry: Molecular ion peaks consistent with C8H6ClFO4S, confirming molecular weight and formula.
- Stability: The chlorosulfonyl group is sensitive to moisture and hydrolyzes to sulfonic acid derivatives; thus, dry conditions and low-temperature storage (-20 °C) under inert atmosphere are recommended.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Starting Material | Methyl 5-fluorobenzoate | Commercially available or synthesized by esterification of 5-fluorobenzoic acid |
| Chlorosulfonating Agent | Chlorosulfonic acid (1.1–1.5 eq) | Excess ensures complete sulfonation |
| Temperature | 0–40 °C | Lower temperatures favor selectivity and reduce side reactions |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Solvent | Neat or dichloromethane | Controls reaction rate and facilitates work-up |
| Work-up | Ice-water quench, organic extraction | Removes acid and isolates product |
| Purification | Recrystallization from ethanol or hexane | Removes impurities and residual reagents |
| Yield | 45–60% | Dependent on scale and purification |
| Product Appearance | White crystalline solid | Typical of sulfonyl chlorides |
| Storage | -20 °C, dry, inert atmosphere | Prevents hydrolysis |
Q & A
Q. What structure-activity relationship (SAR) insights emerge from modifying the chlorosulfonyl group?
- Methodological Answer :
- Bioisosteres : Replace chlorosulfonyl with methylsulfonyl to reduce toxicity while maintaining potency. Compare IC values in enzyme assays .
- Electron-Deficient Scaffolds : Introduce nitro or cyano groups to study electronic effects on target engagement (e.g., COX-2 inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
